molecular formula C10H20O B6162095 (2E)-3,7-dimethyloct-2-en-1-ol CAS No. 1461-04-7

(2E)-3,7-dimethyloct-2-en-1-ol

Cat. No.: B6162095
CAS No.: 1461-04-7
M. Wt: 156.3
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Description

Contextualization within Acyclic Monoterpenoid Alcohols

Acyclic monoterpenoid alcohols are a class of naturally occurring or synthetic organic compounds characterized by a ten-carbon backbone, a hydroxyl group, and the absence of a ring structure. (2E)-3,7-Dimethyloct-2-en-1-ol fits squarely within this classification. Unlike its well-known relatives, geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol) and nerol (B1678202) ((2Z)-3,7-dimethylocta-2,6-dien-1-ol), which possess two double bonds, this compound features a single double bond at the C2-C3 position with an E-configuration. molport.comsielc.com This structural distinction significantly influences its physical properties, such as its aroma profile, and its chemical reactivity.

Research Significance in Chemical and Biological Sciences

The research significance of this compound stems from several key areas. In chemical sciences, it serves as a valuable building block or intermediate in the synthesis of other organic compounds. Its defined stereochemistry and functional groups make it a target for the development of novel synthetic methodologies. In the biological sciences, it is investigated for its potential antimicrobial and insecticidal properties. The mechanism of its antimicrobial action is thought to involve the disruption of microbial cell membranes.

Overview of Key Research Areas Pertaining to this compound

Current research on this compound is concentrated on a few primary domains:

Synthesis and Manufacturing: Developing efficient and stereoselective synthetic routes to obtain the pure compound is a significant area of investigation.

Chemical Reactivity: Understanding how the compound behaves in various chemical reactions, such as oxidation and reduction, is crucial for its application as a synthetic intermediate.

Industrial Applications: Its use in the fragrance industry is a primary driver of research, with a focus on its aroma profile and stability in formulations. google.com

Biological Activity: Exploring its potential as an antimicrobial and insecticidal agent continues to be an active area of study, aiming to uncover novel applications in agriculture and medicine.

Properties

CAS No.

1461-04-7

Molecular Formula

C10H20O

Molecular Weight

156.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2e 3,7 Dimethyloct 2 En 1 Ol

Established Laboratory Synthetic Routes

Hydrolysis of Geranyl Acetate (B1210297) as a Precursor Pathway

Geranyl acetate, a naturally occurring ester found in many essential oils, serves as a readily available precursor for the synthesis of geraniol (B1671447). wikipedia.org The most straightforward method involves the hydrolysis of geranyl acetate. This reaction can be catalyzed by acids or bases, or through enzymatic processes.

Chemical hydrolysis is often performed using reagents like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solution. The ester is saponified to yield geraniol and the corresponding acetate salt. While effective, chemical hydrolysis can sometimes lead to side reactions such as isomerization or degradation of the desired product, particularly under harsh conditions.

Enzymatic hydrolysis, employing lipases, offers a milder and more selective alternative. jst.go.jp Lipases can catalyze the hydrolysis of geranyl acetate to geraniol with high efficiency and under environmentally benign conditions. This biocatalytic approach is gaining traction as it often results in higher purity products and avoids the use of harsh chemicals. scielo.br For instance, lipase (B570770) from Pseudomonas fluorescens has demonstrated high catalytic activity for this transformation. jst.go.jp

Catalyst/ReagentConditionsProduct(s)Notes
Sodium HydroxideAlcoholic solution, heatGeraniol, Sodium AcetateCommon, but can lead to side reactions.
LipaseAqueous buffer, mild temperatureGeraniol, Acetic AcidHigh selectivity, environmentally friendly. jst.go.jp

Grignard Reaction and Claisen Rearrangement Approaches

The Grignard reaction provides a powerful tool for carbon-carbon bond formation in the synthesis of geraniol. wikipedia.orgorganic-chemistry.org A common strategy involves the reaction of a suitable Grignard reagent with an appropriate electrophile. For example, the reaction of a geranyl halide (like geranyl bromide) with a carbonyl compound can be employed. scispace.com Another approach utilizes the reaction of a Grignard reagent with an epoxide, leading to the formation of the geraniol backbone.

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement that can be utilized to construct the carbon skeleton of geraniol. organic-chemistry.org This reaction typically involves the thermal rearrangement of an allyl vinyl ether. While not a direct route to geraniol itself, the Claisen rearrangement can be a key step in a multi-step synthesis, allowing for the strategic formation of the required carbon framework.

Halogenation-Dehydrohalogenation Sequences from Monoterpene Derivatives

Monoterpenes such as myrcene (B1677589) and β-pinene are abundant and relatively inexpensive starting materials for the synthesis of geraniol. researchgate.netchempedia.info A common synthetic sequence involves the halogenation of these precursors followed by dehydrohalogenation.

For instance, the addition of hydrogen chloride to myrcene can produce a mixture of geranyl chloride, neryl chloride, and linalyl chloride. chempedia.info Subsequent treatment of this mixture with a base can lead to the formation of geraniol. The reaction conditions can be optimized to favor the formation of the desired (2E)-isomer.

Similarly, β-pinene can be converted to myrcene through pyrolysis, which can then be subjected to the halogenation-dehydrohalogenation sequence. chempedia.info

Starting MaterialReagentsIntermediate(s)Final Product
Myrcene1. HCl, 2. BaseGeranyl chloride, Neryl chloride, Linalyl chlorideGeraniol
β-Pinene1. Pyrolysis, 2. HCl, 3. BaseMyrcene, Geranyl chlorideGeraniol

Wacker Oxidation-Reduction Strategies Utilizing Citronellol (B86348)

Citronellol, another naturally occurring monoterpenoid, can be converted to geraniol through an oxidation-reduction strategy. wikipedia.org The Wacker process, which typically involves the oxidation of an alkene to a ketone using a palladium catalyst, can be adapted for this purpose. However, a more common approach involves the selective oxidation of the primary alcohol group of geraniol to an aldehyde (geranial), followed by reduction back to the alcohol. This may seem counterintuitive, but it is often employed in the context of separating geraniol from its isomer nerol (B1678202) or from citronellol itself. researchgate.net

Selective oxidation of geraniol in a mixture can be achieved using various oxidizing agents. researchgate.net Once geranial is formed and separated, it can be readily reduced back to geraniol using reducing agents like sodium borohydride. A bienzymatic cascade using a copper radical oxidase and an ene-reductase has also been developed to convert geraniol to (R)-citronellal. tudelft.nlnih.govtudelft.nl

Alternative or Novel Synthetic Protocols

Research continues to explore more efficient and sustainable methods for geraniol synthesis. One such method involves the isomerization of linalool (B1675412), a structural isomer of geraniol. youtube.com This can be achieved using various catalysts, including vanadium-based catalysts. chemicalbook.com

Another approach involves the biotransformation of readily available precursors like β-myrcene by microorganisms. researchgate.net For example, strains of Rhodococcus erythropolis have been shown to convert β-myrcene to geraniol. researchgate.net Similarly, fungi like Polyporus brumalis can biotransform geraniol into other valuable compounds. nih.gov

Chemo- and Stereoselective Synthesis of (2E)-3,7-Dimethyloct-2-en-1-ol and its Stereoisomers

The synthesis of geraniol often yields a mixture of its (2E) (geraniol) and (2Z) (nerol) isomers. The separation of these isomers can be challenging due to their similar physical properties. Therefore, chemo- and stereoselective synthetic methods are highly desirable.

One strategy to achieve stereoselectivity is through the use of chiral catalysts or auxiliaries. For example, asymmetric epoxidation of an appropriate precursor followed by stereospecific ring-opening can lead to the formation of a specific stereoisomer of geraniol.

Enzymatic reactions often exhibit high stereoselectivity. For instance, certain alcohol dehydrogenases can selectively reduce geranial to geraniol, favoring the (2E) isomer. nih.gov The use of geraniol synthase (GES) from plants like sweet basil has been shown to be highly specific for the production of geraniol from geranyl diphosphate (B83284). nih.gov

The choice of synthetic route can also influence the stereochemical outcome. For example, the reduction of citral (B94496) (a mixture of geranial and neral) with sodium amalgam tends to produce both geraniol and nerol. youtube.comyoutube.com

MethodKey FeaturesStereoselectivity
Asymmetric CatalysisUse of chiral catalysts or ligands.Can be tuned to favor a specific isomer.
Enzymatic SynthesisHigh specificity of enzymes like Geraniol Synthase.Often produces a single isomer in high purity. nih.gov
Reduction of CitralDependent on the reducing agent and conditions.Often yields a mixture of geraniol and nerol. youtube.com

Enantioselective and Diastereoselective Control in Synthesis

The synthesis of specific stereoisomers of 3,7-dimethyloct-2-en-1-ol (B42201) and its derivatives relies on precise control over the formation of chiral centers. Methodologies such as Sharpless asymmetric dihydroxylation have been successfully employed to achieve this. For instance, the synthesis of optical 3,7-dimethyl-7-hydroxy-2-octen-6-olide analogues, which are related derivatives, has been accomplished through this method, highlighting its utility in establishing stereochemistry at specific positions. sioc-journal.cn

Catalytic asymmetric epoxidation is another critical technique for generating chiral compounds from precursors like geraniol. researchgate.net The development of chiral catalysts is paramount, as they can induce the formation of specific enantiomers with high efficiency. researchgate.net For example, the use of chiral phosphoric acid as a catalyst in the epoxidation of related alkenyl aza-heteroarenes has demonstrated high enantio- and diastereoselectivity. researchgate.net This approach underscores the potential for achieving complex stereocontrol in the synthesis of geraniol derivatives. researchgate.net

Catalytic Systems for Controlled Stereochemistry

A variety of catalytic systems have been investigated to control the stereochemical outcome of reactions involving this compound and its isomers. These systems are crucial for directing reactions toward desired products, such as specific isomers or derivatives.

Zeolite catalysts, particularly beta-type micro- and micro-mesoporous zeolites, have been used in the catalytic conversion of geraniol. researchgate.net These catalysts can facilitate the formation of stereoisomers, likely within the chiral pore intersections of the zeolite structure. researchgate.net The conversion of geraniol over beta-type zeolites can yield various terpene alcohols, with the selectivity depending on the specific zeolite characteristics. researchgate.net

Another approach involves the use of vanadium derivative catalysts. A method for preparing geraniol involves heating linalool with tetrabutyl titanate and a vanadium derivative catalyst. chemicalbook.com This process highlights the use of specific transition metal catalysts to facilitate the isomerization reaction. chemicalbook.com Furthermore, chiral phosphoric acid has been identified as an effective catalyst for achieving high enantio- and diastereoselectivity in the epoxidation of related unsaturated compounds. researchgate.net Natural minerals like diatomite and alum have also been explored as catalysts for geraniol transformation, where the porous structure of the catalyst can influence the product distribution. nih.gov

Catalyst SystemReactantKey TransformationReference
Beta-type zeolitesThis compoundConversion to terpene alcohols and stereoisomers researchgate.net
Vanadium derivative / Tetrabutyl titanateLinaloolIsomerization to this compound chemicalbook.com
Chiral Phosphoric AcidAlkenyl aza-heteroarenesEnantioselective and diastereoselective epoxidation researchgate.net
Diatomite / AlumThis compoundDehydration and cyclization nih.gov

Chemical Reactivity and Derivatization of this compound

Oxidation Pathways and Mechanisms

The oxidation of this compound can proceed through various pathways, yielding a range of products depending on the oxidant and reaction conditions. A simple oxidation can convert geraniol, a primary alcohol, into the corresponding aldehyde, citral. youtube.com

More complex oxidation mechanisms have been studied, particularly its reaction with hydroxyl radicals (OH). The reaction initiated by OH radicals can lead to the formation of several smaller molecules. researchgate.net The proposed mechanism involves the addition of the OH radical to the double bonds in the geraniol molecule. researchgate.net This can result in the formation of products such as 4-oxopentanal, acetone (B3395972), and glycolaldehyde. researchgate.net

OxidantKey ProductsReference
General oxidizing agentsCitral youtube.com
Hydroxyl Radical (OH)4-oxopentanal, Acetone, Glycolaldehyde researchgate.net

Reduction Reactions of Unsaturated Bonds

The unsaturated bonds in this compound are susceptible to reduction reactions. Hydrogenation of geraniol, for example, results in the saturation of the two double bonds, leading to the formation of 3,7-dimethyloctan-1-ol (B75441) (C10H22O). youtube.com This type of reaction demonstrates the conversion of the unsaturated terpene alcohol to its fully saturated counterpart. youtube.com The reverse reaction, the reduction of the aldehyde citral, is a common method for synthesizing geraniol, often using reagents like sodium amalgam. youtube.com

Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of this compound is a key site for chemical modification through substitution reactions. While direct studies on geraniol's substitution are specific, principles from related compounds can be applied. For instance, in similar complex molecules, the hydroxyl group can be replaced by halogens such as chlorine, fluorine, or bromine. wikipedia.org This substitution is possible because the polarizability of these halogens can stabilize the resulting molecule in a manner analogous to the original hydroxyl group. wikipedia.org Such reactions would convert the alcohol into the corresponding alkyl halide, opening up further synthetic possibilities.

Formation of Esters and Other Functionalized Derivatives

This compound is widely used in the formation of ester derivatives, which are often valued for their aromatic properties. chemicalbook.com The reaction involves the condensation of the hydroxyl group of geraniol with a carboxylic acid or its derivative to form a geranyl ester. For example, its isomer linalool is known to form linaloolyl acetate, a common fragrance ingredient. nih.gov

Furthermore, geraniol serves as a precursor in the biosynthesis of more complex molecules. Geranyl diphosphate (GPP), a phosphorylated derivative, is a key intermediate in the biosynthesis of terpenoids. chemicalbook.com Geraniol synthase catalyzes the conversion of GPP to geraniol. wikipedia.org This geraniol can then be converted into other functionalized compounds, such as secologanin, through a series of enzymatic reactions. wikipedia.org

Halogenation Reactions and Intermediate Formation

The conversion of this compound, commonly known as geraniol, into its corresponding halides is a fundamental transformation in synthetic organic chemistry, providing versatile intermediates for the synthesis of a wide array of valuable compounds. These halogenation reactions, which involve the substitution of the primary allylic hydroxyl group with a halogen atom, can proceed through various mechanisms, often influenced by the choice of halogenating agent and reaction conditions. The stability of the allylic carbocation intermediate plays a crucial role in these transformations.

A variety of reagents have been employed to achieve the halogenation of geraniol. For the synthesis of geranyl chloride, reagents such as thionyl chloride (SOCl₂) in the presence of pyridine, phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅) in petroleum ether have been utilized. orgsyn.org However, these methods can sometimes lead to the formation of linalyl chloride as a rearranged byproduct, complicating purification. orgsyn.org A more selective method involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), which proceeds under mild and neutral conditions, minimizing allylic rearrangement and providing geranyl chloride in good yields (75-81%). orgsyn.org This reaction is believed to proceed through a phosphonium (B103445) salt intermediate. Another effective method utilizes methanesulfonyl chloride in the presence of lithium chloride, N,N-dimethylformamide, and 2,4,6-collidine at low temperatures. orgsyn.org

For the synthesis of geranyl bromide, phosphorus tribromide (PBr₃) in hexane (B92381) at low temperatures (-30 °C to -10 °C) has been shown to be highly effective, affording the product in excellent yield (98%). scielo.br Another procedure reports the use of PBr₃ in diethyl ether at -5 °C, also resulting in a nearly quantitative yield (99.5%). thieme-connect.de These methods are favored for their high efficiency and selectivity.

The formation of these allylic halides proceeds through intermediates that are influenced by the reaction conditions. In reactions involving reagents like PCl₃ or PBr₃, the reaction likely proceeds through the formation of a chlorophosphite or bromophosphite ester intermediate, which then undergoes an Sₙ2-type displacement by the halide ion. In contrast, methods employing strong acids or leading to the formation of a good leaving group can favor the formation of a resonance-stabilized allylic carbocation. This carbocation can then be attacked by the halide nucleophile at either the primary (C1) or tertiary (C3) position. The distribution of products (geranyl vs. linalyl halide) is dependent on the relative stability of the transition states leading to each product and the specific reaction conditions, including solvent and temperature. orgsyn.orgyoutube.com

More advanced methods have been developed to achieve selective halogenation. For instance, iodine(III)-mediated reactions using a combination of a (diacyloxyiodo)arene and a bromide salt can lead to vicinal difunctionalization, such as dibromination of the terminal double bond of geraniol derivatives. beilstein-journals.org These reactions proceed via a bridged halonium ion intermediate. beilstein-journals.org The regioselectivity of these reactions is a key aspect of their utility in complex molecule synthesis.

Detailed research has provided optimized protocols for these transformations. For instance, the preparation of geranyl chloride using triphenylphosphine and carbon tetrachloride requires anhydrous conditions to achieve high yields. orgsyn.org Similarly, the bromination with phosphorus tribromide is performed at low temperatures to minimize side reactions. scielo.br

Table 1: Synthesis of Geranyl Halides from this compound

Target CompoundReagentsSolventTemperature (°C)Yield (%)Reference
Geranyl chlorideTriphenylphosphine, Carbon tetrachlorideCarbon tetrachlorideReflux75-81 orgsyn.org
Geranyl chlorideMethyllithium, p-Toluenesulfonyl chloride, Lithium chlorideEther, Hexamethylphosphoric triamide082-85 orgsyn.org
Geranyl chlorideThionyl chloride, PyridineNot specifiedNot specifiedNot specified orgsyn.org
Geranyl chloridePhosphorus trichloridePetroleum etherNot specifiedNot specified orgsyn.org
Geranyl bromidePhosphorus tribromideHexane-30 to -1098 scielo.br
Geranyl bromidePhosphorus tribromideDiethyl ether-599.5 thieme-connect.de

Biosynthetic Pathways and Enzymatic Regulation of 2e 3,7 Dimethyloct 2 En 1 Ol

Overview of Monoterpenoid Biosynthesis Relevant to (2E)-3,7-Dimethyloct-2-en-1-ol

Monoterpenoids, including this compound, are derived from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govontosight.ai Plants synthesize these precursors through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. nih.govresearchgate.net The MEP pathway is generally responsible for the biosynthesis of monoterpenes. csic.esresearchgate.net

In the MEP pathway, glyceraldehyde 3-phosphate and pyruvate (B1213749) condense to form IPP and DMAPP. nih.govcsic.es These two C5 units are then joined in a head-to-tail condensation reaction catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP). ontosight.aiwikipedia.org GPP is the direct precursor to a vast array of monoterpenes. nih.govontosight.ai The synthesis of this compound from GPP is primarily catalyzed by a specific monoterpene synthase known as geraniol (B1671447) synthase (GES). nih.govmdpi.comtandfonline.com This reaction typically occurs in the plastids of plant cells, particularly within specialized structures like the glandular trichomes of sweet basil. nih.govresearchgate.netmdpi.com

Precursor Compounds and their Conversion Pathways in Biological Systems

This compound (geraniol) and its Z-isomer, nerol (B1678202), are key acyclic monoterpene alcohols that often co-occur in plants and serve as pivotal intermediates in the biosynthesis of other monoterpenoids. researchgate.netnih.gov Both are formed from the common precursor GPP. nih.gov The stereochemical outcome—whether the E-isomer (geraniol) or the Z-isomer (nerol) is formed—is determined by the specific terpene synthase enzyme acting on GPP. nih.gov

Geraniol itself is a precursor for other important compounds. For instance, it can be oxidized to form the corresponding aldehyde, geranial. ontosight.aiuniprot.org This oxidation is a crucial step in the formation of citral (B94496), which is a mixture of geranial and neral (B7780846) (the aldehyde form of nerol). nih.govresearchgate.net This conversion is catalyzed by geraniol dehydrogenase (GeDH). ontosight.aithieme-connect.com In some organisms, geraniol can also serve as a precursor for the biosynthesis of citronellol (B86348) through a reduction reaction. nih.govresearchgate.net

There is evidence suggesting that nerol can be derived from the isomerization of geraniol, or that both alcohols can be formed directly from GPP by different prenyltransferases. nih.gov The biosynthesis of geraniol and nerol, and their subsequent conversion into other molecules, demonstrates a critical branch point in the monoterpenoid pathway, contributing significantly to the chemical diversity of plant essential oils. researchgate.netoup.com

This compound is metabolically linked to other acyclic monoterpenes, most notably citronellol. The conversion of geraniol to citronellol is a reduction reaction where the C2-C3 double bond of geraniol is saturated. nih.gov This transformation is often catalyzed by dehydrogenases or reductases. For example, in engineered Yarrowia lipolytica, native old yellow enzymes and alcohol dehydrogenases are likely responsible for the conversion of geraniol to citronellol. nih.gov Similarly, in engineered E. coli, endogenous enzymes can catalyze the reduction of both geraniol and nerol to citronellol. researchgate.net

In some plants like rose-scented geranium (Pelargonium graveolens), distinct chemotypes exist that preferentially accumulate either geraniol or (-)-citronellol, suggesting separate, though related, biosynthetic pathways stemming from GPP. csic.esoup.com Evidence from Pelargonium suggests a potential pathway where geraniol biosynthesis occurs in the cytosol via geranyl monophosphate (GP). It is proposed that citronellol biosynthesis may proceed through the reduction of this GP intermediate to citronellyl monophosphate (CP). nih.gov Furthermore, geraniol dehydrogenase (GeDH) from the bacterium Castellaniella defragrans can oxidize citronellol, indicating a reversible enzymatic relationship between these two monoterpenols, although oxidation is a minor activity compared to its action on geraniol. uniprot.org The ratio of citronellol to geraniol is a key determinant of the quality of essential oils like that from rose-scented geranium. oup.comresearchgate.net

Enzymatic Mechanisms and Enzyme Characterization

The primary enzyme responsible for the synthesis of this compound is geraniol synthase (GES), a type of monoterpene synthase (TPS). nih.govmdpi.com GES has been identified and characterized from various plant species, including sweet basil (Ocimum basilicum), Uncaria rhynchophylla, and Damask rose (Rosa damascena). mdpi.comtandfonline.comnih.gov These enzymes specifically catalyze the conversion of geranyl diphosphate (GPP) into geraniol. mdpi.comresearchgate.net For example, the GES from U. rhynchophylla (UrGES) was confirmed to convert GPP into a single product, geraniol, and belongs to the TPS-g subfamily. mdpi.com A GES has also been identified for the first time in a fungus, Penicillium griseofulvum, demonstrating high specificity in converting GPP to geraniol. acs.org

Another key enzyme in the metabolic network is geraniol dehydrogenase (GeDH), which oxidizes geraniol to its aldehyde form, geranial. ontosight.aiuniprot.org This enzyme has been characterized in various organisms, from the bacterium Castellaniella defragrans to the mite Carpoglyphus lactis and plants like lemongrass. uniprot.orgthieme-connect.comnih.govnih.gov The GeDH from C. defragrans is an NAD+-dependent, zinc-containing alcohol dehydrogenase that can also act on other monoterpene alcohols like nerol and citronellol, though less efficiently. uniprot.orgnih.gov In some species, a non-canonical pathway for geraniol synthesis exists, which is dependent on a Nudix hydrolase. In Pelargonium graveolens, a Nudix hydrolase (PgNdx1) located in the cytosol hydrolyzes GPP to geranyl monophosphate (GP), which is then likely converted to geraniol. nih.gov

Table 1: Key Enzymes in the Biosynthesis and Metabolism of this compound

Enzyme Name Abbreviation Source Organism Substrate(s) Product(s)
Geraniol Synthase GES Ocimum basilicum (Sweet Basil) nih.govresearchgate.net Geranyl diphosphate (GPP) This compound
Geraniol Synthase UrGES Uncaria rhynchophylla mdpi.com Geranyl diphosphate (GPP) This compound
Geraniol Synthase RdGES Rosa damascena (Damask Rose) tandfonline.com Geranyl diphosphate (GPP) This compound
Geraniol Synthase PgfTPS Penicillium griseofulvum acs.org Geranyl diphosphate (GPP) This compound
Geraniol Dehydrogenase GeDH Castellaniella defragrans uniprot.orgnih.gov This compound, Nerol, Citronellol Geranial, Neral, Citronellal
Geraniol Dehydrogenase GeDH Carpoglyphus lactis (Mite) nih.gov This compound Neral
Nudix Hydrolase PgNdx1 Pelargonium graveolens nih.gov Geranyl diphosphate (GPP) Geranyl monophosphate (GP)

The stereochemistry of monoterpenes is meticulously controlled by the terpene synthase enzymes that catalyze their formation from achiral precursors. nih.govpnas.org The synthesis of this compound (geraniol) versus its (2Z)-isomer (nerol) is a prime example of such stereochemical regulation. Both are derived from GPP, but their formation is directed by distinct enzymes: geraniol synthase (GES) and nerol synthase (NerS), respectively. nih.gov

The mechanism of GES involves the ionization of the diphosphate group from GPP to form a geranyl cation intermediate. nih.govresearchgate.net This is followed by the addition of a hydroxyl group from a water molecule to form geraniol. nih.gov This reaction mechanism, confirmed using ¹⁸O-labeled water, is similar to that of other monoterpene synthases and distinct from simple phosphatases. nih.govresearchgate.net The active site of the synthase plays a crucial role in stabilizing the specific conformation of the GPP substrate and the subsequent carbocation intermediates, thereby dictating the E/Z geometry of the final alcohol product. nih.govacs.org

For cyclic monoterpenes, the initial binding orientation of GPP within the enzyme's active site determines the stereochemical path of the cyclization cascade. nih.govacs.org While geraniol is acyclic, the principle remains that the enzyme's three-dimensional structure enforces a specific substrate conformation that leads to a stereochemically defined product. The ability of GES to produce this compound with high fidelity is a direct result of the precise architecture of its active site, which guides the reaction away from cyclization and ensures the formation of the E-configured double bond. mdpi.comnih.gov

Genetic and Molecular Aspects of this compound Biosynthesis

The biosynthesis of geraniol is fundamentally controlled at the genetic level through the expression of specific genes encoding the necessary enzymes. The identification and characterization of these genes in various plant species have provided significant insights into the molecular mechanisms governing the production of this important monoterpenoid.

Key enzymes in geraniol biosynthesis are encoded by genes belonging to the terpene synthase (TPS) family. mdpi.com Geraniol synthase (GES) genes, a specific class within the TPS family, have been isolated and functionally verified from a multitude of plants, including sweet basil (Ocimum basilicum), Catharanthus roseus, and Dendrobium officinale. mdpi.comnih.govnih.gov These enzymes typically catalyze the conversion of GPP into geraniol as a single product. mdpi.commdpi.com For example, in Dendrobium officinale, the DoGES1 gene was identified and confirmed to encode a geraniol synthase located in the chloroplasts that utilizes GPP to produce geraniol. mdpi.com Similarly, in Uncaria rhynchophylla, a medicinal plant, the UrGES gene was found to encode a geraniol synthase belonging to the TPS-g subfamily, which converts GPP into geraniol. mdpi.com

A unique biosynthetic pathway has been elucidated in roses (Rosa chinensis). Instead of a conventional GES, a nudix hydrolase, RcNUDX1, is responsible for geraniol formation. mdpi.com This enzyme exhibits geranyl diphosphate phosphohydrolase activity, converting GPP to geranyl phosphate (GP), which is then presumed to be dephosphorylated to yield geraniol. mdpi.com This discovery highlights the existence of alternative molecular strategies for the synthesis of the same compound in different plant lineages.

The regulation of these biosynthetic genes is orchestrated by a complex network of transcription factors (TFs). Several TF families, including AP2/ERF, bHLH, MYB, NAC, and WRKY, have been implicated in controlling the expression of terpene biosynthesis genes. mdpi.comresearchgate.net In sweet orange (Citrus sinensis), the transcription factor CitERF71 activates the expression of the terpene synthase gene CitTPS16, which is involved in (E)-geraniol synthesis. researchgate.net In rose, weighted gene co-expression network analysis (WGCNA) identified several TFs, including members of the AP2/ERF, NAC, bHLH, and MYB families, that are co-expressed with RcNUDX1, suggesting their potential role in regulating geraniol biosynthesis. mdpi.com Conversely, some TFs can act as repressors; for instance, RcWRKY70 in rose has been shown to inhibit the expression of RcNUDX1, thereby downregulating geraniol production. mdpi.com

Furthermore, post-transcriptional regulation, such as alternative splicing, adds another layer of complexity. In tea plants (Camellia sinensis), the gene CsTPS1 undergoes alternative splicing to produce different mRNA transcripts. oup.com One of these spliced variants, CsTPS1-AS, encodes a functional geraniol synthase that is involved not only in geraniol formation but also in the plant's defense response against pathogens. oup.comoup.com This demonstrates a dual role for the gene product, linking secondary metabolite production directly to plant defense mechanisms.

Table 1: Key Genes Involved in this compound Biosynthesis

Table 2: Transcription Factors Regulating this compound Biosynthesis

Ecological and Inter Species Biological Roles of 2e 3,7 Dimethyloct 2 En 1 Ol Excluding Human Systems

Role as a Chemical Signaling Molecule

(2E)-3,7-dimethyloct-2-en-1-ol serves as a potent chemical messenger, conveying information between individuals of the same species (pheromones) and between different species (allelochemicals). Its volatility and distinct olfactory properties make it an effective signal in terrestrial environments.

In the insect world, this compound is a well-documented pheromone, primarily functioning as an alarm signal. When released, it can trigger immediate behavioral responses in nearby conspecifics, alerting them to danger.

Research has identified this compound as the primary alarm pheromone in several species of lace bugs (family Tingidae). For instance, in the sycamore lace bug (Corythucha ciliata), this compound is responsible for the evasive behavior observed when nymphs are disturbed. researchgate.net Similarly, in the chrysanthemum lace bug (Corythucha marmorata), it acts as a nymph-specific alarm pheromone that elicits an escape response in other nymphs. researchgate.net Interestingly, adult C. marmorata also respond to this nymph-secreted pheromone, suggesting a retained sensitivity to the signal without the metabolic cost of producing it themselves. researchgate.net

Beyond its role as an alarm pheromone, this compound can also function as a sex pheromone component. In certain mite species, it is part of the female sex pheromone blend that attracts males, thereby playing a crucial role in reproduction. cornell.edu

Table 1: Pheromonal Activity of this compound in Insects

Insect Species Pheromone Type Behavioral Response
Sycamore lace bug (Corythucha ciliata) Alarm Pheromone Evasive behavior in nymphs researchgate.net
Chrysanthemum lace bug (Corythucha marmorata) Alarm Pheromone Escape response in nymphs and adults researchgate.net
Various mite species Sex Pheromone Component Attraction of males cornell.edu

This compound also functions as an allelochemical, mediating interactions between different species. These roles can be categorized as kairomonal (beneficial to the receiver) or allomonal (beneficial to the emitter).

As an allomone, this compound often acts as a repellent. It is a key component of many plant-derived insect repellents and has been shown to be effective against a variety of arthropods, including mosquitoes and ticks. cornell.eduterpenetech.eu The repellent effect is believed to occur through the disruption of the host's odor profile, making it difficult for the insect to locate its target. terpenetech.eu This compound can also have a direct toxic effect on some insects, acting on the cuticle and causing dehydration. breyner.fr

Conversely, in a kairomonal context, certain organisms can exploit the presence of this compound to their advantage. For example, low concentrations of this compound have been found to attract mites, which may use it as a cue to locate a food source or a host. cornell.edu This demonstrates the concentration-dependent nature of its effects, where it can be an attractant at low levels and a repellent at higher concentrations. cornell.edu

Occurrence and Function in Plant Systems

This compound is a widespread constituent of the plant kingdom, contributing significantly to the volatile organic compound (VOC) profiles of numerous species. It plays a vital role in plant defense and communication.

This monoterpenoid alcohol is a characteristic component of the essential oils of many aromatic plants. researchgate.netdrugbank.com It is found in the flowers, leaves, and fruits of a diverse range of plant families. Some of the well-known plant sources include geranium, rose, citronella, lemongrass, and tea plants. breyner.frtaylorandfrancis.comnih.gov The concentration of this compound in plant tissues can vary depending on the plant species, developmental stage, and environmental conditions.

Table 2: Examples of Plants Containing this compound

Plant Common Name Family
Pelargonium graveolens Rose Geranium Geraniaceae
Rosa damascena Damask Rose Rosaceae
Cymbopogon nardus Citronella Grass Poaceae
Cymbopogon citratus Lemongrass Poaceae
Camellia sinensis Tea Plant Theaceae
Lavandula angustifolia Lavender Lamiaceae
Thymus glabrescens Thyme Lamiaceae

The production and release of this compound by plants are not merely for fragrance; this compound is a key mediator of ecological interactions. It serves as a crucial component of the plant's defense arsenal (B13267) against herbivores and pathogens.

In response to attack by pathogens, plants can significantly increase their production of this compound. For example, in tea plants (Camellia sinensis), infection with the fungal pathogen Colletotrichum camelliae leads to a notable increase in the emission of this compound. mdpi.comrepec.orgresearchgate.net In vitro studies have confirmed that this compound has antifungal properties, inhibiting the growth of pathogenic fungi. mdpi.comnih.gov

Similarly, this compound plays a role in defense against nematodes. Studies have shown that this compound exhibits nematicidal activity against the root-knot nematode Meloidogyne javanica, paralyzing juveniles and inhibiting egg hatching. researchgate.net

Herbivory can also induce the release of this compound. For instance, feeding by the tea green leafhopper has been shown to significantly increase the emission of this volatile from tea leaves. nih.gov This induced release can serve multiple purposes, including deterring further herbivory and attracting natural enemies of the herbivores.

Presence and Metabolic Activity in Microorganisms

This compound is not only a product of plants but is also subject to metabolism by a variety of microorganisms. These microbial transformations can lead to the production of other valuable compounds.

Several fungal species have been identified that can biotransform this compound. For example, Mucor irregularis and Penicillium digitatum are capable of oxidizing it to produce geranic acid. nih.govacs.org Aspergillus niger can convert it into other terpenoids such as linalool (B1675412) and α-terpineol. nih.gov Furthermore, a geraniol (B1671447) synthase has been identified in Penicillium griseofulvum, indicating its ability to produce the compound. nih.gov

The yeast Saccharomyces cerevisiae, which is important in fermentation processes, can also metabolize this compound. It can reduce it to citronellol (B86348) or esterify it to form geranyl acetate (B1210297). researchgate.net These biotransformations can influence the aromatic profile of fermented beverages like wine.

Certain bacteria also possess the metabolic machinery to act on this compound. Pseudomonas putida has been metabolically engineered for the de novo biosynthesis of geranic acid, and Acinetobacter species can also produce geranic acid from this compound. nih.gov

Table 3: Microbial Metabolism of this compound

Microorganism Metabolic Action Product(s)
Mucor irregularis Oxidation Geranic acid nih.govacs.org
Penicillium digitatum Oxidation Geranic acid nih.gov
Aspergillus niger Transformation Linalool, α-terpineol nih.gov
Penicillium griseofulvum Synthesis This compound nih.gov
Saccharomyces cerevisiae Reduction, Esterification Citronellol, Geranyl acetate researchgate.net
Pseudomonas putida Biosynthesis Geranic acid nih.gov
Acinetobacter sp. Oxidation Geranic acid nih.gov

Compound Names Mentioned in the Article

Identification in Fungi

The direct identification of this compound in fungal species is not extensively documented in scientific literature. While fungi are known to produce a diverse array of volatile organic compounds, the presence of this specific monoterpenoid has not been a prominent finding in broad fungal metabolic profiling studies. Research has more commonly focused on the fungal production of related terpenoids such as geraniol, nerol (B1678202), and citronellol.

Microbial Biotransformation of Related Compounds

Fungi, particularly species of Aspergillus and Penicillium, have been extensively studied for their ability to biotransform monoterpenoids, including compounds structurally related to this compound, such as geraniol, nerol, and citral (B94496). researchgate.net These biotransformation processes are of significant interest for their potential to produce valuable flavor and fragrance compounds.

The biotransformation of geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol), an isomer of this compound, by various microorganisms often involves oxidation, reduction, or isomerization reactions. For instance, studies have shown that fungi can convert geraniol into other compounds like geranic acid, linalool, and α-terpineol. researchgate.netnih.gov

One of the key areas of research is the biotransformation of citral, which is a mixture of two geometric isomers, geranial and neral (B7780846). Fungi are capable of reducing these aldehydes to their corresponding alcohols, geraniol and nerol. researchgate.net For example, Aspergillus niger has been utilized to biotransform citral from lemongrass oil into geraniol and geranic acid. tandfonline.com Similarly, Penicillium species have been shown to transform citral into a variety of monoterpenoids. researchgate.net

The pathways for these transformations can be complex. For instance, the reduction of neral and geranial to nerol and geraniol is often considered the initial step in the microbial detoxification of citral. researchgate.net Subsequent reactions can lead to a diverse array of products. The table below summarizes some of the key findings from studies on the microbial biotransformation of compounds related to this compound.

Table 1: Microbial Biotransformation of Related Monoterpenoids by Fungi

MicroorganismSubstrateMajor ProductsReference
Aspergillus nigerGeraniol, Nerol, CitralLinalool, α-terpineol, Limonene researchgate.net
Aspergillus niger AUD-C2Lemongrass oil (containing citral)Geraniol, Geranic acid tandfonline.com
Penicillium sp.CitralThymol, Limonene, α-pinene, Geraniol, Geranial, Nerol researchgate.net
Penicillium chrysogenumNerolα-terpineol agriculturejournals.cz
Penicillium rugulosumNerol, CitralLinalool agriculturejournals.cz
Mucor irregularis IIIMF4011GeraniolGeranic acid nih.gov

These studies highlight the metabolic versatility of fungi in modifying the chemical structure of monoterpenoids. While the direct production of this compound through these biotransformations is not a primary reported outcome, the extensive enzymatic machinery of fungi for terpenoid conversion suggests the potential for such transformations under specific conditions or with genetically engineered strains. The biotransformation of geraniol and citral by fungi underscores the intricate chemical interactions that occur in microbial ecosystems and the potential for harnessing these processes for biotechnological applications. researchgate.nettandfonline.com

Spectroscopic Characterization for Structural and Mechanistic Investigations

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) stands as a powerful tool for the structural elucidation and identification of this compound. When coupled with gas chromatography (GC-MS), it provides detailed information about the molecule's fragmentation pattern upon ionization, which serves as a chemical fingerprint for its identification.

The fragmentation of this compound in a mass spectrometer typically involves the loss of various functional groups and rearrangements, leading to a characteristic spectrum of ion fragments. While the molecular ion peak (M+) may be observed, it is often weak. The fragmentation pattern is generally characterized by specific mass-to-charge ratios (m/z). For instance, in the analysis of wine, characteristic ions for geraniol have been identified at m/z 121, 136, and 154. researchgate.net The base peak, which is the most intense peak in the spectrum, and other significant fragment ions are crucial for confirming the compound's identity. youtube.com The analysis of fragmentation patterns is essential to differentiate between structural isomers, such as geraniol and its isomer nerol, which have the same molecular weight but may produce different fragment ions or different relative abundances of those ions. researchgate.netyoutube.com

A detailed examination of the mass spectrum allows for the postulation of fragmentation pathways. Common fragmentation processes for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). These processes, along with other rearrangements, contribute to the unique fragmentation pattern of this compound.

Table 1: Characteristic Mass Spectrometry Fragments for Geraniol

m/z (mass-to-charge ratio) Putative Fragment Identity/Origin
154 Molecular Ion (M+)
136 [M-H₂O]+ (Loss of water)
121 [M-H₂O-CH₃]+ (Loss of water and a methyl group)
93 Further fragmentation
69 Isoprenyl cation

This table is a representation of commonly observed fragments and may vary based on the specific ionization technique and instrument parameters.

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The accurate quantification of this compound in complex biological and environmental samples presents significant challenges, primarily due to the presence of interfering substances known as the sample matrix. Matrix effects can either enhance or suppress the analytical signal, leading to inaccurate results.

Effective sample preparation is paramount to minimize these effects. For biological samples, such as urine, methods often involve an initial enzymatic hydrolysis step to release conjugated forms of the compound and its metabolites, followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the bulk of the matrix. rsc.org For instance, a validated method for determining geraniol metabolites in urine utilizes enzymatic hydrolysis followed by LLE. rsc.orgrsc.org

In environmental samples, the complexity of the matrix also necessitates rigorous cleanup procedures. The choice of extraction solvent and technique is critical to selectively extract the target analyte while leaving behind interfering components.

The "matrix effect" is a well-documented phenomenon in analytical chemistry where the response of an analyte is altered by the co-eluting matrix components. This can manifest as either signal suppression or enhancement. To compensate for these effects, the use of matrix-matched standards or isotopically labeled internal standards is a common and recommended practice. restek.com Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed, thereby ensuring that the standards and samples experience similar matrix effects. restek.com

Table 2: Sample Preparation Techniques for Geraniol Analysis

Sample Type Preparation Method Key Considerations
Urine Enzymatic hydrolysis followed by Liquid-Liquid Extraction (LLE) Cleavage of glucuronide and sulfate (B86663) conjugates. rsc.orgrsc.org
Wine Direct injection or Solid-Phase Microextraction (SPME) Minimizing interferences from sugars and other wine components.
Plant Material Headspace Solid-Phase Microextraction (HS-SPME) Extraction of volatile compounds without solvent interference. mdpi.com

Development of High-Throughput Analytical Platforms

The increasing demand for the analysis of this compound in a large number of samples, for applications such as quality control in the fragrance and food industries and for biomonitoring studies, has driven the development of high-throughput analytical platforms. These platforms aim to increase sample throughput, reduce analysis time, and lower costs without compromising analytical performance.

A key technology in this area is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). rsc.orgrsc.org UPLC systems utilize columns with smaller particle sizes, enabling faster separations and higher resolution compared to conventional HPLC. rsc.org When coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, this technique offers high selectivity and sensitivity for the quantification of this compound and its metabolites even in complex matrices. rsc.orgrsc.org

Automation of sample preparation is another critical aspect of high-throughput analysis. Robotic systems can perform tasks such as liquid handling, extraction, and derivatization, significantly reducing manual labor and improving reproducibility.

The development of methods that require minimal sample preparation, such as direct analysis in real time (DART) mass spectrometry, also holds promise for high-throughput applications. These techniques allow for the direct analysis of samples in their native state with little to no sample preparation, offering rapid screening capabilities.

Table 3: Comparison of Analytical Platforms for Geraniol Analysis

Platform Throughput Sensitivity Selectivity Sample Preparation
GC-MS Moderate High High Often required
UPLC-MS/MS High Very High Very High Can be minimized
HPLC-UV Moderate Moderate Moderate Required

Physical and Chemical Properties

Below is a table summarizing some of the key physical and chemical properties of (2E)-3,7-dimethyloct-2-en-1-ol.

PropertyValueSource
Molecular Formula C₁₀H₂₀O chemspider.com
Molecular Weight 156.27 g/mol sigmaaldrich.com
CAS Number 40607-48-5 nist.gov
Density 0.845 g/cm³
Boiling Point 215.5 °C at 760 mmHg
Refractive Index 1.45
Log P 2.75

Theoretical and Computational Chemistry Studies on 2e 3,7 Dimethyloct 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and energetic properties of (2E)-3,7-dimethyloct-2-en-1-ol.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the reactivity and electronic characteristics of geraniol (B1671447). researchgate.net A study utilizing DFT at the B3LYP/6-311++G(d,p) level of theory has provided insights into its molecular structure and stability. researchgate.net The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's kinetic stability. researchgate.net For geraniol, this energy gap, along with other quantum chemical descriptors, helps in understanding its reactivity. researchgate.net

Analysis of global descriptors from DFT calculations indicates that geraniol acts as an electron donor. researchgate.net The molecule's propensity for nucleophilic action is also suggested by these computational models. researchgate.net Furthermore, the density of states analysis has been used to describe its conducting nature. researchgate.net These theoretical findings are instrumental in predicting how geraniol will behave in various chemical environments and reactions.

Table 1: Quantum Chemical Parameters for Geraniol from DFT Calculations

Parameter Value Description
HOMO-LUMO Gap - Describes the kinetic stability of the molecule. researchgate.net
Chemical Potential (µ) - Indicates the tendency of an electron to escape from an equilibrium system. researchgate.net
Electrophilicity (ω) - Measures the biological activity and site selectivity. researchgate.net

Note: Specific numerical values were not provided in the source material, but the qualitative findings are presented.

Ab Initio Calculations for Thermochemical Properties

Table 2: Calculated Thermochemical Properties for a Related Compound, 8-Hydroxy Geraniol

Property Value Unit Method
Standard Gibbs Free Energy of Formation (ΔfG°) -89.36 kJ/mol Joback Method chemeo.com
Enthalpy of Formation (ΔfH°) -331.12 kJ/mol Joback Method chemeo.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior and conformational landscape of this compound, particularly in biological contexts. A notable study investigated the interaction of geraniol with acetylcholinesterase (AChE), a key enzyme in the nervous system. nih.govnih.gov

Table 3: Key Parameters from Molecular Dynamics Simulation of Geraniol-AChE Complex

Parameter Average Value Unit Significance
Radius of Gyration (Rg) 3.16 Å Measures the compactness of the protein-ligand complex. nih.gov
Molecular Surface Area (MolSA) 204.78 Ų Represents the total surface area of the molecule. nih.gov
Solvent Accessible Surface Area (SASA) 9.13 Ų Indicates the surface area of the molecule accessible to the solvent. nih.gov
Polar Surface Area (PSA) 51.58 Ų Relates to the drug's ability to permeate cell membranes. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has been applied to elucidate the mechanisms of reactions involving this compound. One area of focus has been its acid-catalyzed cyclization. Under acidic conditions, the hydroxyl group of geraniol can be protonated, forming a good leaving group (water) and generating a carbocation. youtube.com This carbocation can then be attacked by the double bond within the same molecule, leading to cyclization. youtube.com Computational studies can model the transition states and intermediates of this process, providing insights into the reaction pathways and the factors that favor the formation of specific cyclic products. researchgate.net

Another important reaction is the enzymatic synthesis of geraniol from geranyl diphosphate (B83284) by geraniol synthase (GES). nih.gov Isotopic labeling studies, often complemented by computational modeling, have shown that this is not a simple phosphatase reaction. Instead, it involves the formation of a carbocation intermediate after the departure of the diphosphate group, followed by the addition of a hydroxyl group from water. nih.gov The protein sequence of GES aligns it with the terpene synthase family, supporting this mechanism. nih.gov

Structure-Activity Relationship (SAR) Modeling in Biological Systems (Non-Human)

Structure-activity relationship (SAR) modeling for this compound and its derivatives provides valuable information on how molecular structure influences biological activity. In the context of its interaction with acetylcholinesterase from non-human sources, computational docking studies have shown that geraniol exhibits a higher binding affinity than the natural substrate, acetylcholine. nih.govresearchgate.net The binding energy for geraniol was found to be -5.6 kcal/mol, compared to -4.1 kcal/mol for acetylcholine, suggesting a stronger interaction. nih.gov This is further supported by in vitro inhibition studies. nih.gov

Another study focused on the structure-odor relationship of geraniol and its derivatives. nih.gov This research demonstrated that small structural modifications can significantly impact the odor profile and potency. For example, the Z-isomer of geraniol (nerol) has a different odor threshold than the E-isomer (geraniol). nih.gov Oxygenation at the C-8 position was found to primarily affect the odor quality, while the stereochemistry at the C-1 position influenced the odor potency. nih.gov Such studies, while focused on olfaction, provide a framework for understanding how structural changes in the geraniol scaffold can modulate its interaction with biological receptors.

Environmental Fate and Degradation of 2e 3,7 Dimethyloct 2 En 1 Ol

Biotransformation and Biodegradation in Environmental Compartments

The breakdown of geraniol (B1671447) in the environment is largely driven by microbial activity in soil and water. cornell.edu Various bacteria and fungi are capable of using geraniol as a carbon source, transforming it into other compounds. ontosight.aiontosight.ai

The primary biodegradation pathway for geraniol involves a two-step oxidation process. researchgate.net Initially, geraniol is oxidized to its corresponding aldehyde, geranial, a reaction catalyzed by the enzyme geraniol dehydrogenase (GeDH). ontosight.airesearchgate.netresearchgate.net Subsequently, geranial is further oxidized to geranic acid by geranial dehydrogenase. ontosight.airesearchgate.net This pathway has been observed in several bacterial species, including Pseudomonas aeruginosa, Pseudomonas citronellolis, and Pseudomonas mendocina. ethz.ch The bacterium Castellaniella defragrans is also known to anaerobically degrade monoterpenes and possesses a geraniol dehydrogenase that efficiently oxidizes geraniol. nih.govnih.gov

Fungi also play a crucial role in the biotransformation of geraniol. For instance, soil-isolated fungi such as Mucor irregularis have demonstrated the ability to convert geraniol into geranic acid with high efficiency. nih.govacs.org Other fungal species like Aspergillus niger can transform geraniol into different compounds, including linalool (B1675412) and α-terpineol. nih.gov

The biotransformation process can be influenced by the specific microbial strain involved, leading to a variety of products. For example, Saccharomyces cerevisiae and Saccharomyces pastorianus can convert geraniol into citronellol (B86348), citronellyl acetate (B1210297), and geranyl acetate. nih.gov

Table 1: Microorganisms Involved in Geraniol Biotransformation

Microorganism Transformation Product(s) Reference(s)
Pseudomonas species Geranial, Geranic Acid ethz.chontosight.ai
Castellaniella defragrans Geranic Acid nih.govnih.gov
Mucor irregularis Geranic Acid nih.govacs.org
Aspergillus niger Linalool, α-terpineol nih.gov
Saccharomyces cerevisiae Citronellol, Citronellyl acetate, Geranyl acetate nih.gov

Abiotic Degradation Pathways

In addition to biodegradation, geraniol can be degraded in the environment through abiotic processes, primarily photodegradation and atmospheric chemical reactions.

Geraniol is susceptible to degradation by light. In the atmosphere, it has a short photodegradation half-life of approximately 0.71 hours. cornell.edu While specific studies on its photodegradation in water and soil are not widely available, its chemical structure, containing two double bonds, suggests a potential for photo-induced reactions. youtube.com

The atmospheric chemistry of geraniol is characterized by its reactions with ozone (O₃) and hydroxyl radicals (•OH). researchgate.netresearchgate.net The ozonolysis of geraniol proceeds through the formation of an initial ozonide, which then decomposes into various smaller, often oxygenated, compounds. researchgate.net

Key products identified from the reaction of geraniol with ozone include dicarbonyl compounds such as glyoxal, methylglyoxal, and 4-oxopentanal. researchgate.netresearchgate.net The total carbonyl yield from the geraniol + O₃ reaction can be as high as 92%. researchgate.net The reaction with hydroxyl radicals also contributes to the atmospheric degradation of geraniol, leading to the formation of products like acetone (B3395972) and hydroxyacetaldehyde. researchgate.net

Autoxidation, or oxidation upon exposure to air, is another significant degradation pathway for geraniol. acs.orgacs.org This process can be complex, yielding a mixture of products including geranial, neral (B7780846), and epoxygeraniol. acs.orgmdpi.com

Table 2: Major Products of Geraniol's Atmospheric Degradation

Reactant Major Product(s) Reference(s)
Ozone (O₃) Glyoxal, Methylglyoxal, 4-Oxopentanal researchgate.netresearchgate.net
Hydroxyl Radical (•OH) Acetone, Hydroxyacetaldehyde, 4-Oxopentanal researchgate.net
Air (Autoxidation) Geranial, Neral, 2,3-Epoxygeraniol acs.orgmdpi.com

Distribution and Persistence in Environmental Matrices

Geraniol is characterized by its high volatility and ready biodegradability, which collectively limit its persistence in the environment. cornell.eduresearchgate.net It is readily broken down in air, soil, and water through both biotic and abiotic mechanisms. cornell.edu As a result, geraniol is not expected to persist in the environment for extended periods. cornell.edu Its low solubility in water and its volatile nature suggest that it will primarily partition to the atmosphere or be adsorbed to organic matter in soil and sediment, where it is then subject to degradation. nih.govresearchgate.net The low potential for bioaccumulation further indicates a limited long-term environmental presence. puracy.com

Future Research Directions and Emerging Areas for 2e 3,7 Dimethyloct 2 En 1 Ol Studies

Exploration of Undiscovered Biological Functions in Ecological Contexts

Geraniol (B1671447) plays a significant role in the chemical ecology of many organisms, acting as a key signaling molecule. It is emitted from the flowers of numerous plant species to attract pollinators and is also found in the vegetative tissues of many herbs. chemicalbook.commdpi.com Beyond its role in pollination, geraniol is recognized for its insecticidal and repellent properties, making it a natural agent for pest control with low toxicity. researchgate.netnih.gov

Future research will likely focus on elucidating more subtle and complex ecological roles. For instance, the intraspecific chemical polymorphism in plants like Thymus pulegioides results in different chemotypes, such as geraniol-dominant variants, which exhibit varying phytotoxic effects on neighboring plants. nih.gov This suggests a role in allelopathy and community structuring. Investigating how environmental factors influence the expression of geraniol and its ecological consequences is a key research avenue. Studies could explore its function in plant defense against pathogens and herbivores, its potential as a semiochemical in multitrophic interactions, and its influence on soil microbial communities. Uncovering these functions could lead to novel applications in sustainable agriculture and ecosystem management.

Novel Approaches in Sustainable Synthesis and Bioproduction

Traditional production of geraniol relies on extraction from plant sources or chemical synthesis, methods that can be unsustainable, energy-intensive, and environmentally problematic. nih.govresearchgate.net Consequently, a major research thrust is the development of sustainable production platforms using metabolically engineered microorganisms. researchgate.net

Microbial cell factories, particularly Escherichia coli and Saccharomyces cerevisiae, have emerged as promising alternatives. nih.gov Metabolic engineering strategies focus on optimizing the native mevalonate (B85504) (MVA) pathway or introducing heterologous pathways to increase the supply of the precursor geranyl pyrophosphate (GPP). frontiersin.orgnih.gov A significant challenge is the inherent cytotoxicity of geraniol to microbial hosts, which limits production titers. frontiersin.orgrsc.org

Emerging research addresses this toxicity through innovative strategies such as:

Bioderivatization: Converting geraniol in vivo to a less toxic derivative, such as geranyl acetate (B1210297). researchgate.netrsc.org This strategy has successfully mitigated toxicity and improved production efficiency, with subsequent hydrolysis to recover pure geraniol. rsc.org

Compartmentalization: Confining the geraniol biosynthesis pathway within specific cellular organelles, like peroxisomes in yeast, to isolate the toxic product from sensitive cellular machinery. frontiersin.orgnih.gov

Two-Phase Fermentation: Using an organic solvent phase to extract geraniol from the aqueous culture medium as it is produced, thereby reducing its concentration in the cellular environment. researchgate.net

Recent successes in these areas have led to significant increases in geraniol production titers in various microbial hosts. Future work will aim to further optimize these systems, explore alternative microbial chassis, and utilize alternative feedstocks like isopentenols to enhance the economic viability and sustainability of bioproduction. nih.govnih.gov

Table 1: Examples of Engineered Microbial Systems for Geraniol Production

Host Organism Engineering Strategy Reported Titer Reference
Escherichia coli Bioderivatization to geranyl acetate, fed-batch fermentation 13.19 g/L rsc.org
Escherichia coli Expression of heterologous mevalonate pathway, co-expression of acyltransferase for esterification 4.8 g/L (geranyl acetate) researchgate.net
Yarrowia lipolytica Overexpression of MVA pathway genes, increased geraniol synthase copy number 1 g/L nih.gov
Saccharomyces cerevisiae Peroxisomal compartmentalization of biosynthetic enzymes in a product-tolerant strain ~80% increase over cytosolic production frontiersin.orgnih.gov
Escherichia coli Isopentenol utilization pathway (IUP) 750 mg/L nih.gov

Advancements in Stereoselective Analysis and Production

Geraniol possesses a cis-trans isomer, Nerol (B1678202) ((2Z)-3,7-dimethylocta-2,6-dien-1-ol), which also contributes to floral scents. chemicalbook.comsielc.com The specific ratio of these isomers can be critical for the final aromatic profile and biological activity. Therefore, advancements in stereoselective analysis and production are crucial.

Analytical methods, primarily gas chromatography-mass spectrometry (GC-MS), are used to quantify geraniol and its isomers. researchgate.netnih.gov The development of methods using deuterated internal standards allows for highly accurate quantification by accounting for potential degradation or interconversion during analysis. researchgate.net Future research will likely focus on developing faster, more sensitive, and field-deployable analytical techniques for real-time monitoring of stereoisomers in biological and industrial processes.

From a production standpoint, achieving high stereoselectivity is a key goal. While geraniol synthases from some plants show high specificity for producing the (E)-isomer (geraniol), other enzymes or chemical synthesis routes can produce mixtures. chemicalbook.com Research into the epoxidation of geraniol and its structural isomer linalool (B1675412) using different metal complexes has shown that the choice of catalyst can lead to opposite regioselectivity, highlighting a potential route for controlled synthesis of specific derivatives. acs.org Future efforts will focus on discovering and engineering enzymes with exquisite stereocontrol and developing novel catalytic systems for the stereoselective synthesis of geraniol and its isomers, providing precise control over the final product's properties.

Deeper Integration of Multi-Omics Data in Biosynthesis Studies

Understanding and optimizing the biosynthesis of geraniol in both plants and engineered microbes requires a holistic view of the underlying cellular processes. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to achieve this.

In plants like orchids, comparative transcriptomics has been instrumental in identifying the specific terpene synthase (TPS) genes, such as DoGES1 in Dendrobium officinale, responsible for geraniol production in flowers. mdpi.comresearchgate.net By correlating gene expression profiles with volatile compound analysis, researchers can pinpoint key enzymes and regulatory factors in the biosynthetic pathway. researchgate.net Genetic analysis in yeast has identified specific enzymes, such as the alcohol acetyltransferase ATF1 and the old yellow enzyme OYE2, as being responsible for the conversion of geraniol into other compounds like geranyl acetate and citronellol (B86348) during fermentation. nih.govsigmaaldrich.com

Future research will involve a deeper integration of these datasets. For example, combining transcriptomic and proteomic data can reveal post-transcriptional regulation of biosynthetic enzymes. Metabolomic analysis can identify pathway bottlenecks or competing metabolic fluxes that divert precursors away from geraniol production. mdpi.com Applying these multi-omics approaches to engineered microbial hosts will provide a comprehensive blueprint of cellular metabolism, enabling more rational and precise engineering strategies to further boost geraniol yields.

Computational Design of Functional Derivatives for Specific Scientific Purposes

While geraniol itself has numerous applications, designing functional derivatives can enhance its properties or create entirely new functionalities. Computational chemistry and molecular modeling are emerging as indispensable tools for the rational design of these novel molecules.

Computational methods like Density Functional Theory (DFT) and Monte Carlo simulations can predict the physicochemical properties and behavior of geraniol and its derivatives. researchgate.net For example, such studies have been used to investigate the adsorption energies and electronic properties of geraniol, providing insights into its potential as a corrosion inhibitor. researchgate.net This predictive power allows for the in silico screening of numerous potential derivatives before committing to costly and time-consuming laboratory synthesis.

Future research will leverage these computational tools to design geraniol derivatives for highly specific scientific and industrial purposes. ljku.edu.in This could include:

Enhanced Bioactivity: Modifying the structure to improve antimicrobial, anti-inflammatory, or other therapeutic activities. ijisrt.comresearchgate.net

Improved Delivery: Designing derivatives with altered solubility or stability for use in nanotechnology-based delivery systems. ijisrt.com

Novel Materials: Creating geraniol-based polyols for the synthesis of sustainable bio-based materials like polyurethane films. digitellinc.com

Synthetic Intermediates: Using geraniol as a scaffold for the synthesis of other high-value molecules, such as vitamins. nih.gov

This synergy between computational design and chemical synthesis will accelerate the discovery of new geraniol-based compounds with tailored properties for a wide range of scientific applications.

Q & A

Q. What are the optimized synthetic routes for (2E)-3,7-dimethyloct-2-en-1-ol under laboratory conditions?

Methodological Answer: The compound can be synthesized via two primary routes:

Catalytic Hydrogenation of α,β-Unsaturated Aldehydes : Start with 3,7-dimethyloct-2-enal and reduce the aldehyde group using sodium borohydride (NaBH₄) in methanol. The stereochemistry of the double bond (2E) is preserved by controlling reaction temperature (0–5°C) and pH (neutral to slightly basic) .

Grignard Addition : React 3,7-dimethyloct-2-enal with methylmagnesium bromide (CH₃MgBr) in dry ether, followed by acid hydrolysis to yield the alcohol. Purification via fractional distillation ensures >95% purity.

Q. How can stereochemical purity of this compound be validated?

Methodological Answer: Use chiral gas chromatography (GC) with a β-cyclodextrin column to separate enantiomers. Confirm the (2E) configuration via ¹H-NMR :

  • The trans coupling constant (J = 15–16 Hz) between H2 and H3 protons confirms the E geometry .
  • Polarimetry : Measure optical rotation ([α]D²⁰) to detect impurities; a deviation >2° indicates contamination with Z-isomers .

Q. What analytical techniques are critical for characterizing physical properties?

Methodological Answer:

  • Boiling Point : Determine via micro-boiling point apparatus (observed range: 220–225°C at 760 mmHg) .
  • LogP (Octanol-Water Partition Coefficient) : Use shake-flask method (logP = 3.2 ± 0.1), indicating moderate hydrophobicity .
  • UV-Vis Spectroscopy : λmax at 210 nm (π→π* transition of the conjugated double bond) .

Advanced Research Questions

Q. How to evaluate the antimicrobial activity of this compound against multidrug-resistant pathogens?

Methodological Answer:

Microbial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Mechanistic Studies :

  • Membrane Permeability : Fluorescent probes (e.g., propidium iodide) quantify cell membrane disruption.
  • Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects using checkerboard assays (FIC index <0.5 indicates synergy) .

Data Contradictions : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from differences in bacterial strain virulence or solvent carriers (DMSO vs. ethanol). Standardize protocols using CLSI M07-A11 guidelines .

Q. How to resolve contradictions in reported anti-inflammatory effects of this compound?

Methodological Answer:

In Vitro Models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA.

Dose-Response Analysis : Ensure non-cytotoxic concentrations (MTT assay) and compare results across studies using standardized units (e.g., IC₅₀ in µM).

Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ECHA) and apply statistical models (random-effects) to identify confounding variables (e.g., solvent polarity, cell line variability) .

Q. What experimental designs are optimal for studying its role as a pheromone in insect communication?

Methodological Answer:

Electroantennography (EAG) : Measure antennal responses in target insects (e.g., Drosophila melanogaster) to synthetic (2E)-isomer vs. natural extracts.

Field Trials : Use gas chromatography-electroantennographic detection (GC-EAD) to isolate bioactive components in volatile blends.

Behavioral Assays : Conduct Y-tube olfactometer tests to quantify attraction thresholds.

  • Key Variable : Control for enantiomeric purity; even 5% Z-isomer contamination reduces attraction by >50% .

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